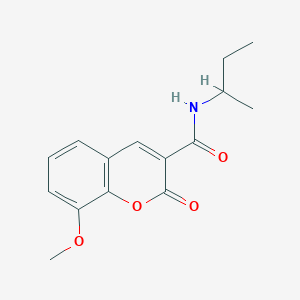

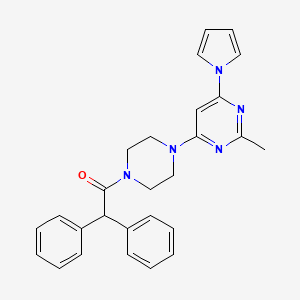

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a quinazoline ring, and a fluorophenyl group . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . Quinazoline derivatives also have a wide range of pharmacological profiles .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the quinazoline ring. The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could adopt a chair conformation . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for certain biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the quinazoline ring could potentially undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Studies

- Synthesis and Antibacterial Activities : A study on temafloxacin hydrochloride, a compound from the 4-pyridone-3-carboxylic acid class, reveals its potent antibacterial activities, with both enantiomers exhibiting similar pharmacological profiles despite minor differences in in vivo activities (Chu et al., 1991). Another research focused on fluoroquinolone-based 4-thiazolidinones synthesized from a lead molecule shows screened compounds for antifungal and antibacterial activities, indicating their potential as antimicrobial agents (Patel & Patel, 2010).

Photophysical Properties

- Excited State Intramolecular Charge Transfer : The photophysical properties of norfloxacin and its derivatives were studied to evaluate the role of the free carboxylic acid and the nonprotonated piperazinyl group in the behavior of the quinoline ring, revealing insights into the singlet excited-state deactivation via intramolecular electron transfer (Cuquerella et al., 2006).

Antitumor Activities

- Antitumor Activity of Quinazolinone Derivatives : Research into 4(3H)-quinazolinone derivatives with dithiocarbamate side chains highlights their in vitro antitumor activity against human myelogenous leukemia K562 cells. One derivative showed significant inhibitory activity, showcasing the therapeutic potential of these compounds (Cao et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the addition of methyl 4-oxobutanoate. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "methyl 4-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the intermediate.", "Step 2: Addition of methyl 4-oxobutanoate to the intermediate obtained in step 1 in the presence of a suitable catalyst such as triethylamine (TEA) or N,N-dimethylformamide (DMF) to form the final intermediate.", "Step 3: Cyclization of the final intermediate obtained in step 2 in the presence of a suitable cyclizing agent such as trifluoroacetic acid (TFA) or acetic anhydride to yield the cyclized intermediate.", "Step 4: Esterification of the cyclized intermediate obtained in step 3 with methanol in the presence of a suitable esterifying agent such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the final product." ] } | |

CAS-Nummer |

946241-49-2 |

Molekularformel |

C24H25FN4O4S |

Molekulargewicht |

484.55 |

IUPAC-Name |

methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34) |

InChI-Schlüssel |

AGUVKPNYXYMNCR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2470842.png)

![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)